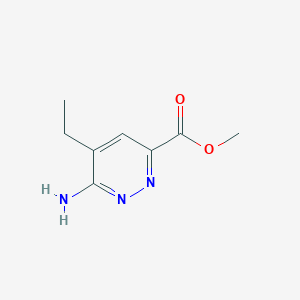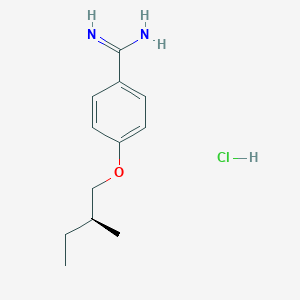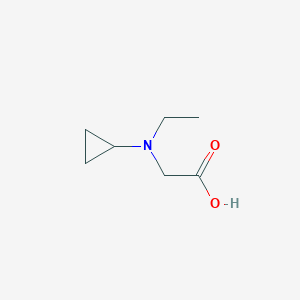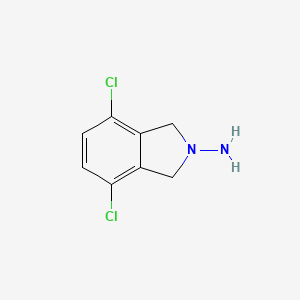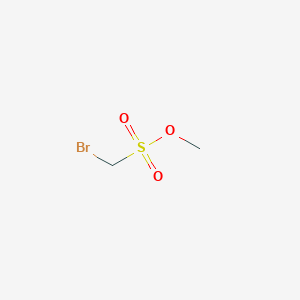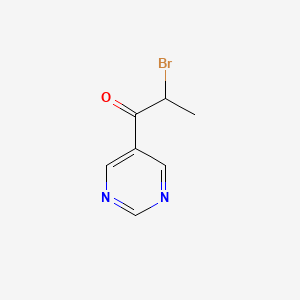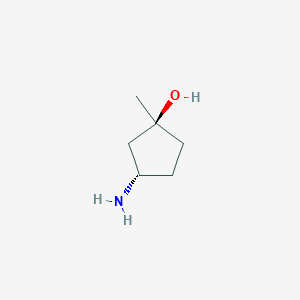
(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9Cl2FN2 and a molecular weight of 211.06 g/mol . It appears as a white solid and is soluble in water and some organic solvents . This compound is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride is typically synthesized through a two-step process :
Reaction of 2-chloro-5-fluorobenzylamine with hydrazine: This reaction is carried out in an organic solvent to produce (2-chloro-5-fluorobenzyl)hydrazine.
Formation of the hydrochloride salt: The resulting (2-chloro-5-fluorobenzyl)hydrazine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl ring.
Oxidation and reduction: The hydrazine moiety can be involved in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzyl derivatives .
Scientific Research Applications
(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and as a reagent in biochemical assays.
Industry: It serves as a building block in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-chloro-5-fluorobenzyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form hydrazones with carbonyl compounds, which can then undergo further chemical transformations . The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Fluorobenzyl)hydrazine: This compound is similar in structure but lacks the chloro substituent.
(2-Chlorobenzyl)hydrazine: This compound lacks the fluoro substituent.
Uniqueness
(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the benzyl ring. These substituents can influence the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H9Cl2FN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
(2-chloro-5-fluorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8ClFN2.ClH/c8-7-2-1-6(9)3-5(7)4-11-10;/h1-3,11H,4,10H2;1H |
InChI Key |
YCJRTEYCIAPAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


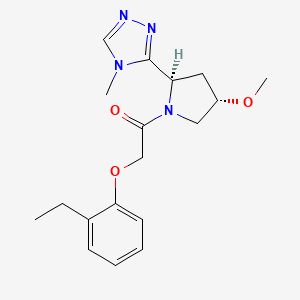

![tert-Butyl (S)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12979251.png)
